N-[(5-{[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide
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Overview
Description
N-[(5-{[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the piperidine moiety, and the final sulfonamide formation. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and sulfonyl chlorides. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or triazole moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic ring or triazole moiety.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the interactions of triazole derivatives with biological targets.
Medicine: Potential therapeutic applications, such as antimicrobial, antifungal, or anticancer agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[(5-{[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfonamide group are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(5-{[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide include other triazole derivatives and sulfonamides, such as:
Fluconazole: A triazole antifungal agent.
Sulfamethoxazole: A sulfonamide antibacterial agent.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H28FN5O3S2 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-[[5-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-N-(4-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C20H28FN5O3S2/c1-14-6-5-7-15(2)26(14)19(27)13-30-20-23-22-18(24(20)3)12-25(31(4,28)29)17-10-8-16(21)9-11-17/h8-11,14-15H,5-7,12-13H2,1-4H3 |
InChI Key |
AUQOHYDIEQUBFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)CSC2=NN=C(N2C)CN(C3=CC=C(C=C3)F)S(=O)(=O)C)C |
Origin of Product |
United States |
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